cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone is a synthetic compound characterized by a complex structure featuring a cyclopropyl group, a triazole ring, and a pyrrolidine ring. It is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone involves several steps, often starting from commercially available precursors. Typical synthetic routes may include the following key steps:
Formation of the cyclopropyl group.
Introduction of the triazole ring via cycloaddition reactions.
Coupling of the triazole intermediate with a pyrrolidine derivative.
Final assembly of the target compound through multiple reaction steps, including functional group manipulations and purification processes.
Industrial Production Methods: For industrial production, optimization of reaction conditions is crucial. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity. Scalable methods often rely on continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone can undergo a variety of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their corresponding oxidized forms.
Reduction: Transformation of functional groups into their reduced states.
Substitution: Replacement of specific substituents with different groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions may include:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reagents including halides and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For instance, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone is utilized in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a pharmaceutical agent.
Medicine: Potential therapeutic uses, including as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone stands out due to its unique combination of structural features:
Similar Compounds: Cyclopropyl-[(2S)-2-[(4-triazol-1-yl)methyl]pyrrolidin-1-yl]methanone, Cyclopropyl-[(2S)-2-[(cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone.
Uniqueness: The presence of both a cyclopropyl group and a triazole ring in its structure imparts distinctive chemical properties and potential biological activities.
This comprehensive analysis highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
cyclopropyl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(11-5-6-11)18-7-1-2-12(18)8-17-9-13(15-16-17)10-3-4-10/h9-12H,1-8H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMOBKLJJAOSH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CN3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CC2)CN3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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